molecular formula C9H5I2NO2 B155870 alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate CAS No. 1689-85-6

alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate

Cat. No. B155870
CAS RN: 1689-85-6
M. Wt: 412.95 g/mol
InChI Key: IXJCNATXMBKYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate, also known as AHDB, is a chemical compound that has been used in scientific research for various purposes. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have antitumor activity.

Mechanism Of Action

Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, SHP-1, and SHP-2. By inhibiting the activity of these enzymes, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can modulate cellular signaling pathways and affect various cellular processes.

Biochemical And Physiological Effects

Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to modulate cellular signaling pathways and affect various cellular processes.

Advantages And Limitations For Lab Experiments

Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases and has been used as a tool to study the role of these enzymes in cellular signaling pathways. However, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has some limitations for lab experiments. It is a toxic compound and requires careful handling. It also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate. One direction is to study the potential use of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as an antitumor agent in vivo. Another direction is to investigate the role of protein tyrosine phosphatases in various cellular processes using alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as a tool. Additionally, further research is needed to optimize the synthesis method of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate and improve its solubility in water.

Synthesis Methods

Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can be synthesized through a multi-step process. The first step involves the synthesis of 4-hydroxy-3,5-diiodobenzyl alcohol, which is then converted to the corresponding acetate using acetic anhydride and pyridine. The resulting product is then reacted with cyanogen bromide to produce alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate.

Scientific Research Applications

Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used in scientific research for various purposes. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used as a tool to study the role of protein tyrosine phosphatases in cellular signaling pathways.

properties

CAS RN

1689-85-6

Product Name

alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate

Molecular Formula

C9H5I2NO2

Molecular Weight

412.95 g/mol

IUPAC Name

(4-cyano-2,6-diiodophenyl) acetate

InChI

InChI=1S/C9H5I2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3

InChI Key

IXJCNATXMBKYKO-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1I)C#N)I

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C#N)I

Other CAS RN

1689-85-6

Origin of Product

United States

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